molecular formula C38H62O5 B12520513 methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate CAS No. 798567-88-1

methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate

Cat. No.: B12520513
CAS No.: 798567-88-1
M. Wt: 598.9 g/mol
InChI Key: QEQITJYZIFZGPD-ZDCRTTOTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate is a complex organic compound with a unique structure that includes multiple ether linkages and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate typically involves the esterification of 3,4,5-trihydroxybenzoic acid with 3,7-dimethyloct-6-enol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Amides, thioesters

Scientific Research Applications

Methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate can be compared with other similar compounds, such as:

Properties

CAS No.

798567-88-1

Molecular Formula

C38H62O5

Molecular Weight

598.9 g/mol

IUPAC Name

methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate

InChI

InChI=1S/C38H62O5/c1-28(2)14-11-17-31(7)20-23-41-35-26-34(38(39)40-10)27-36(42-24-21-32(8)18-12-15-29(3)4)37(35)43-25-22-33(9)19-13-16-30(5)6/h14-16,26-27,31-33H,11-13,17-25H2,1-10H3/t31-,32-,33-/m0/s1

InChI Key

QEQITJYZIFZGPD-ZDCRTTOTSA-N

Isomeric SMILES

C[C@@H](CCC=C(C)C)CCOC1=CC(=CC(=C1OCC[C@@H](C)CCC=C(C)C)OCC[C@@H](C)CCC=C(C)C)C(=O)OC

Canonical SMILES

CC(CCC=C(C)C)CCOC1=CC(=CC(=C1OCCC(C)CCC=C(C)C)OCCC(C)CCC=C(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.